4-[3-(2,5-dimethylphenoxy)propyl]morpholine
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Description
Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .
Molecular Structure Analysis
The molecular structure of morpholine consists of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The 2,5-dimethylphenoxy and propyl groups in “4-[3-(2,5-dimethylphenoxy)propyl]morpholine” would be attached to one of the carbon atoms in the morpholine ring.Chemical Reactions Analysis
Morpholine can undergo a variety of chemical reactions due to the presence of both ether and amine functional groups . For example, it can react with acids to form a morpholinium salt .Physical and Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia-like odor . It’s miscible with water and has a boiling point of 129°C . The physical and chemical properties of “this compound” might be different due to the additional groups.Safety and Hazards
Properties
IUPAC Name |
4-[3-(2,5-dimethylphenoxy)propyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-13-4-5-14(2)15(12-13)18-9-3-6-16-7-10-17-11-8-16/h4-5,12H,3,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIUEJCOIFGLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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